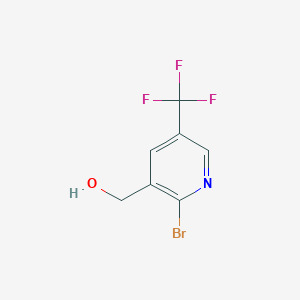

2-Bromo-5-(trifluoromethyl)pyridine-3-methanol

Overview

Description

2-Bromo-5-(trifluoromethyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 2-Bromo-5-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves the use of iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(trifluoromethyl)pyridine is represented by the empirical formula C6H3BrF3N. It has a molecular weight of 225.99 .Scientific Research Applications

Spectroscopic and Optical Studies

2-Bromo-5-(trifluoromethyl)pyridine derivatives have been characterized through spectroscopic methods, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Theoretical studies employing Density Functional Theory (DFT) have optimized the geometric structure and calculated vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. These compounds have shown potential for antimicrobial activities and DNA interaction, highlighting their utility in biomedical research and material science (Vural & Kara, 2017).

Catalytic Applications

The synthesis and characterization of derivatives have been explored for their potential in catalysis, particularly in methoxycarbonylation reactions and as ligands in palladium complexes. These compounds demonstrate high activity and selectivity in reactions crucial for organic synthesis and industrial applications, offering insights into the development of more efficient and selective catalytic systems (De Pater et al., 2005).

Metalation and Functionalization

Research has also focused on the metalation and functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines. Such studies provide a foundation for regioexhaustive functionalization, offering pathways to synthesize a variety of carboxylic acids and further derivatized products. This area of research has implications for the synthesis of complex molecules and pharmaceuticals, demonstrating the versatility of these compounds in organic synthesis (Cottet et al., 2004).

Methylation and Hydrogen Borrowing

A novel catalytic method that introduces a methyl group onto the aromatic ring of pyridines through hydrogen borrowing has been described. This method utilizes methanol and formaldehyde as key reagents, indicating a significant advancement in the functionalization of pyridines and potentially broadening the scope of their applications in organic chemistry and drug discovery (Grozavu et al., 2020).

Synthesis of Heterocyclic Compounds

The synthesis of melatonin analogues from furo[2,3-b]- and [2,3-c]pyridines showcases the potential of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol derivatives in medicinal chemistry. These studies not only provide new methodologies for synthesizing complex heterocyclic compounds but also contribute to the discovery and development of novel therapeutic agents (Poel et al., 2002).

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been associated with thecalcitonin gene-related peptide (CGRP) receptor . This receptor plays a crucial role in the transmission of pain signals in the nervous system .

Mode of Action

It is known to be a substrate used in apalladium-catalyzed α-arylation of a Refomatsky reagent . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the chemical structure of the target molecules .

Biochemical Pathways

Given its potential role as a cgrp receptor antagonist , it may influence pathways related to pain transmission and perception.

Pharmacokinetics

Compounds with similar structures have been associated withrespiratory system toxicity , suggesting that they may be absorbed and distributed in the body, potentially affecting the respiratory system.

Result of Action

It is known to causeskin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it may have cytotoxic effects, leading to cellular damage and inflammation .

Action Environment

The action of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of carbon monoxide . Moreover, it has been reported that the compound can undergo thermal decomposition, leading to the release of irritating gases and vapors .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2-bromo-5-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGCEMCUWMOBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

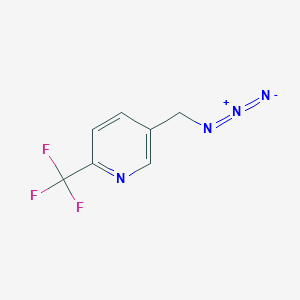

Canonical SMILES |

C1=C(C=NC(=C1CO)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245624 | |

| Record name | 2-Bromo-5-(trifluoromethyl)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227580-00-8 | |

| Record name | 2-Bromo-5-(trifluoromethyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227580-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(trifluoromethyl)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1405403.png)

![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)

![6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1405417.png)